molecular formula C20H34O4 B1616425 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol CAS No. 51437-91-3

2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol

Cat. No.: B1616425
CAS No.: 51437-91-3
M. Wt: 338.5 g/mol
InChI Key: OTYVJPAXQTWKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

Systematic IUPAC Name and Structural Interpretation

The IUPAC name of the compound is 2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethanol . This name reflects the hierarchical assembly of functional groups:

  • Ethanol backbone : A terminal -OH group attached to a primary carbon.
  • Triethylene glycol chain : Three ethoxy (-OCH₂CH₂-) units connected sequentially.
  • 4-octylphenoxy substituent : A para-substituted octyl group (C₈H₁₇) attached to a phenyl ring via an ether linkage (-O-).

The structure is best represented by the SMILES notation : CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCO, where the octyl chain (C₈H₁₇) is bonded to the phenyl ring at the para position, followed by three ethoxy groups terminating in an ethanol moiety.

CAS Registry Number and Alternative Synonyms

The compound is identified by multiple CAS numbers and synonyms , reflecting its diverse nomenclature in chemical databases:

CAS Number Alternative Names
99877-57-3 51437-91-3, Triethylene glycol mono(p-octylphenyl) ether, 4-N-OCTYLPHENOL 3EO
51437-91-3 Ethanol, 2-(2-(2-(4-octylphenoxy)ethoxy)ethoxy)-, SCHEMBL5144071

Key synonyms include:

  • 4-N-OCTYLPHENOL 3EO : Emphasizes the ethoxylation degree (3 ethylene oxide units).
  • 8-(4-Octylphenoxy)-3,6-dioxa-1-octanol : Highlights the octanol backbone with oxygens at positions 3 and 6.

Molecular Formula and Weight Analysis

The compound has a molecular formula of C₂₀H₃₄O₄ , derived from:

  • C₂₀ : 8 carbons from the octyl chain + 12 carbons from the phenyl and ethoxy groups.
  • H₃₄ : Hydrogens from the alkyl chain, ethoxy units, and ethanol group.
  • O₄ : One oxygen from the phenoxy group, three from the ethoxy linkages, and one from the terminal hydroxyl.
Property Value Source
Molecular weight 338.48 g/mol
Density ~1.0 g/cm³ (predicted)
Boiling point 441.4°C (predicted)

Isomeric Variations and Substituent Positioning

The compound exhibits structural isomerism due to variations in substituent positioning and ethoxy chain length:

Substituent Positional Isomerism
Isomer Substituent Position CAS Number Key Difference
Para-substituted 4-octylphenoxy 99877-57-3 Octyl group at para position
Ortho-substituted 2-octylphenoxy 2315-62-0 Octyl group at ortho position
Ethoxy Chain Length Isomerism
Ethoxy Units CAS Number Structure
3 units 99877-57-3 Triethylene glycol backbone
2 units 51437-90-2 Diethylene glycol backbone

Properties

IUPAC Name

2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)24-18-17-23-16-15-22-14-13-21/h9-12,21H,2-8,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVJPAXQTWKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965749
Record name 2-{2-[2-(4-Octylphenoxy)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51437-91-3
Record name Ethanol, 2-(2-(2-(4-octylphenoxy)ethoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-[2-(4-Octylphenoxy)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalyst Selection

  • KOH vs. NaOH : KOH provides faster reaction kinetics due to higher basicity, but NaOH is cost-effective for large-scale production.
  • Homogeneous Catalysis : Superior to heterogeneous catalysts in minimizing byproducts.

Side Reactions

  • Polymerization : Excess ethylene oxide may lead to polyethylene glycol (PEG) formation, reduced by controlled dosing.
  • Oxidation : Trace oxygen can oxidize ethoxy chains, mitigated by inert gas purging.

Comparative Data: Industrial vs. Laboratory Methods

Parameter Industrial Method Laboratory Method
Scale 100–1000 kg/batch 10–100 g/batch
Purity >98% 95–98%
Energy Efficiency High (continuous flow) Moderate (batch)
Typical Yield 90% 80–85%

Chemical Reactions Analysis

Nucleophilic Substitution

The terminal hydroxyl group participates in alkylation and esterification:

Example Reaction :

2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol+R-XK2CO3DMFR-O-(Ethoxylate)\text{2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol} + \text{R-X} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF}} \text{R-O-(Ethoxylate)}

Reagents & Outcomes :

Reagent (R-X)ProductYieldConditions
ChloroethaneEthyl ether derivative72%60°C, 6 hr
Acetyl chlorideAcetylated ester85%RT, 2 hr

Etherification proceeds efficiently under mild basic conditions due to the ethoxylate chain’s nucleophilicity .

Oxidation Pathways

The terminal hydroxyl group is susceptible to oxidation:

Oxidizing Agents & Products :

OxidizerConditionsProductSelectivity
KMnO₄ (acidic)50°C, 4 hrCarboxylic acid derivative68%
CrO₃RT, 12 hrAldehyde intermediate41%

Oxidation selectivity depends on reaction kinetics, with stronger oxidizers favoring carboxylic acid formation .

Reduction Reactions

While the compound itself is stable to reduction, intermediates in its synthesis (e.g., chloroethoxy precursors) are reduced using:

Reduction System :

2-[2-(2-Chloroethoxy)ethoxy]ethanolKBH4,AlCl3EtOH, Reflux2-[2-(2-Hydroxyethoxy)ethoxy]ethanol\text{2-[2-(2-Chloroethoxy)ethoxy]ethanol} \xrightarrow[\text{KBH}_4, \text{AlCl}_3]{\text{EtOH, Reflux}} \text{2-[2-(2-Hydroxyethoxy)ethoxy]ethanol}

ParameterDetailSource
Catalyst Load0.5 eq AlCl₃
Yield>80%

Environmental Degradation

Hydrolysis and biodegradation pathways are critical for environmental fate studies:

Hydrolysis :

Ethoxylate chainH2O, pH 2-12Shorter ethoxylates + Polyethylene glycols\text{Ethoxylate chain} \xrightarrow{\text{H}_2\text{O, pH 2-12}} \text{Shorter ethoxylates + Polyethylene glycols}

ConditionHalf-LifeMajor Products
pH 248 hr4-Octylphenol diethoxylate
pH 1012 hr4-Octylphenol monoethoxylate

Alkaline conditions accelerate ether bond cleavage .

Scientific Research Applications

Chemistry

  • Surfactant Properties :
    • Utilized as a surfactant in various chemical reactions, aiding in emulsification and solubilization processes.
    • Effective in reducing surface tension in aqueous solutions, which is crucial for solubilizing hydrophobic compounds.
  • Reactions :
    • Oxidation : Can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
    • Reduction : Reduced to alcohols with agents such as lithium aluminum hydride.
    • Substitution : The phenoxy group can undergo nucleophilic substitution, resulting in various derivatives.

Biology

  • Cell Culture :
    • Employed as a detergent in molecular biology techniques for cell lysis and protein solubilization.
    • Facilitates the extraction of membrane proteins due to its surfactant properties.
  • Cytotoxicity Studies :
    • Research indicates potential cytotoxic effects on human cell lines, where exposure can reduce cell viability and induce apoptosis through caspase activation pathways.
  • Endocrine Disruption :
    • Exhibits endocrine-disrupting properties, mimicking estrogen and interfering with hormonal signaling pathways, raising concerns for both human health and environmental safety.

Medicine

  • Drug Delivery Systems :
    • Investigated for its potential role in drug delivery due to its ability to enhance the solubility of hydrophobic drugs.
    • Its surfactant properties allow for improved absorption and bioavailability of therapeutic agents.

Industrial Applications

  • Cleaning Agents and Detergents :
    • Widely used in formulating cleaning agents and detergents due to its effective surfactant characteristics.
  • Emulsifiers :
    • Acts as an emulsifier in various industrial processes, including cosmetics and personal care products, enhancing product stability and performance.
  • Cosmetics :
    • Incorporated into formulations for creams, lotions, and hair products to improve texture and application properties.

Case Studies

  • Biological Impact Study :
    A study published in Environmental Toxicology assessed the cytotoxic effects of octylphenol ethoxylates on various cell lines, revealing significant reductions in cell viability at certain concentrations. The study concluded that these compounds could pose risks to human health due to their cytotoxic properties .
  • Drug Delivery Research :
    Research conducted on the use of surfactants like 4-Octylphenol Diethoxylate for enhancing drug solubility demonstrated improved pharmacokinetics for poorly soluble drugs when formulated with this compound .
  • Environmental Assessment :
    An ecological assessment highlighted the endocrine-disrupting effects of octylphenol derivatives on aquatic life, emphasizing the need for regulatory scrutiny regarding their use in industrial applications .

Mechanism of Action

The primary mechanism of action of 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol involves its ability to reduce surface tension and enhance the solubility of hydrophobic substances. The compound’s hydrophobic octyl chain interacts with hydrophobic molecules, while the hydrophilic ethoxyethanol groups interact with water, facilitating the formation of micelles and emulsions. This dual interaction is crucial for its effectiveness as a surfactant.

Comparison with Similar Compounds

Key Structural Features:

Alkyl Chain : The octyl group (C₈H₁₇) provides hydrophobicity.

Ethoxylation Degree : Three ethoxy units balance hydrophilicity and lipophilicity (HLB ≈ 10–12).

Terminal Group : A hydroxyl group enables hydrogen bonding and solubility adjustments.

Comparison Table:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Ethoxylation (n) Key Applications
2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol 9036-19-5 C₂₂H₃₈O₅ 382.54 3 Detergents, emulsifiers
4-Octylphenol monoethoxylate 51437-89-9 C₁₆H₂₆O₃ 266.38 1 Research intermediates
Nonylphenol triethoxylate 63351-73-5 C₂₁H₃₆O₅ 368.51 3 Industrial cleaners
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol 32742-88-4 C₂₈H₅₀O₈ 514.69 7 High-solubility emulsifiers
Triton X-100 (n=9–10) 9002-93-1 C₃₂H₅₈O₁₀ 602.80 9–10 Cell lysis, biotechnology

Physicochemical Properties

Solubility and HLB:

  • Target Compound : Moderately hydrophilic (solubility ~6.40 × 10⁻⁵ mol/L in water) .
  • Higher Ethoxylates (n=7) : Increased water solubility (e.g., CAS 32742-88-4) due to extended ethoxy chains .
  • Lower Ethoxylates (n=1): Limited water solubility, suited for organic solvents .

Thermal Stability:

  • Branched octylphenol derivatives (e.g., Triton X-305) exhibit higher thermal stability compared to linear alkylphenol ethoxylates .

Environmental and Toxicological Profiles

  • Biodegradability: OPEOs degrade slower than linear alcohol ethoxylates but faster than nonylphenol ethoxylates (NPEOs), which are persistent and regulated due to endocrine disruption .
  • Toxicity : The target compound shows moderate aquatic toxicity (EC₅₀ ~10 mg/L for Daphnia magna), lower than NPEOs .

Biological Activity

2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol, commonly referred to as Octylphenol Ethoxylate, is a compound that has garnered attention due to its biological activity, particularly in relation to its endocrine-disrupting properties and environmental impact. This article explores its biological activity, including pharmacokinetics, toxicity, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C₁₈H₃₀O₃
  • Molecular Weight : 302.44 g/mol
  • CAS Number : 14694166

Pharmacokinetics

Research indicates that Octylphenol Ethoxylate exhibits favorable pharmacokinetic properties:

  • Human Intestinal Absorption : High probability (0.9628) suggests efficient absorption in the gastrointestinal tract.
  • Blood-Brain Barrier Penetration : Moderate probability (0.8708), indicating potential central nervous system effects.
  • Caco-2 Permeability : Moderate permeability (0.5519), relevant for drug absorption studies.

Toxicological Profile

The toxicological profile of Octylphenol Ethoxylate reveals significant concerns:

  • Endocrine Disruption : Classified as an endocrine disruptor based on evidence from various studies . It can mimic estrogen and interfere with hormone function.
  • Ames Test : Non-carcinogenic (0.9163), suggesting low mutagenic potential.
  • Biodegradability : Considered readily biodegradable (0.778), which is crucial for environmental safety.

Octylphenol Ethoxylate's biological activity primarily stems from its interaction with cellular pathways:

  • Estrogen Receptor Modulation : It binds to estrogen receptors (ERα and ERβ), influencing gene expression related to reproductive health .
  • NADPH-dependent Reductase Activity : Exhibits activity related to the reduction of various carbonyl compounds, including prostaglandins, which may affect inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Endocrine DisruptionMimics estrogen, affecting hormone regulation
Enzyme InteractionNADPH-dependent reductase activity
ToxicityLow carcinogenic potential

Case Studies

  • Aquatic Toxicity Assessment :
    • A study assessed the impact of Octylphenol Ethoxylate on aquatic organisms, revealing significant endocrine-disrupting effects in fish species . This has implications for environmental health and regulatory measures.
  • Human Exposure Studies :
    • Biomonitoring data has indicated detectable levels of Octylphenol Ethoxylate in human populations, raising concerns about chronic exposure and potential health risks .
  • Pharmacological Research :
    • Investigations into its potential therapeutic applications have identified Octylphenol Ethoxylate as a candidate for drug formulation due to its solubility and biological activity against certain cancer cell lines .

Q & A

Q. How does the compound interact with lipid bilayers in membrane permeability studies?

  • Methodology :
  • Langmuir Trough Experiments : Measure changes in lateral pressure (Δπ) during monolayer insertion. The ethoxy chain reduces Δπ by 8–12 mN/m, indicating surfactant-like disruption of lipid packing .
  • Molecular Docking : Use AutoDock Vina to simulate binding to phospholipid headgroups. The hydroxyl group forms hydrogen bonds with phosphatidylcholine, enhancing permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.